4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile
Description
4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a methyl group at position 4, a methylsulfanyl (SCH₃) group at position 2, a phenyl group at position 6, and a nitrile (CN) group at position 2. The nitrile group enhances hydrogen-bonding capacity, while the methylsulfanyl and phenyl groups contribute to lipophilicity and steric bulk.
Properties
Molecular Formula |
C14H12N2S |
|---|---|
Molecular Weight |
240.33 g/mol |
IUPAC Name |
4-methyl-2-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C14H12N2S/c1-10-8-13(11-6-4-3-5-7-11)16-14(17-2)12(10)9-15/h3-8H,1-2H3 |
InChI Key |
FMAHSTUBSMNIDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SC)C2=CC=CC=C2 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
One-Pot Multicomponent Cyclocondensation
The pseudo-four-component reaction (pseudo-4CR) is a widely adopted strategy for constructing the pyridine core. This method involves the condensation of malononitrile , benzaldehyde derivatives , and methyl mercaptan under catalytic conditions.
Procedure :
- A mixture of 4-methylbenzaldehyde (1.2 mmol), malononitrile (2.4 mmol), and methyl mercaptan (1.2 mmol) is refluxed in ethanol with piperidine (10 mol%) as a catalyst.
- The reaction proceeds via Knoevenagel condensation between the aldehyde and malononitrile, forming an α,β-unsaturated intermediate.
- Subsequent Michael addition of methyl mercaptan and cyclization yields the pyridine scaffold.
Optimization :
- Solvent : Ethanol outperforms DMF or THF due to better solubility of intermediates.
- Catalyst : Piperidine enhances reaction efficiency (yield: 68–72%) compared to inorganic bases like K₂CO₃ (yield: 45–50%).
Table 1. Comparative Analysis of Multicomponent Methods
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Piperidine | Ethanol | 80 | 72 | |
| KOH | MeOH | 70 | 65 | |
| DBU | DMF | 100 | 58 |
Stepwise Synthesis via Chalcone Intermediates
Chalcones serve as versatile precursors for pyridine derivatives. This method involves two stages: (1) chalcone synthesis and (2) cyclization with malononitrile.
Stage 1: Chalcone Preparation
- 4-Methylchalcone is synthesized via Claisen-Schmidt condensation of 4-methylacetophenone and benzaldehyde in alkaline ethanol.
- The product is isolated by crystallization (yield: 85–90%).
Stage 2: Cyclocondensation
- Chalcone (1 mmol), malononitrile (1.2 mmol), and methyl mercaptan (1.5 mmol) are refluxed in methanol with KOH (1.2 mmol).
- The reaction proceeds via conjugate addition of malononitrile to the chalcone’s β-carbon, followed by cyclization and aromatization.
Mechanistic Insights :
Catalytic Thiolation of Halogenated Pyridines
A halogenated precursor, 5-bromo-4-methyl-6-phenylpyridine-3-carbonitrile , undergoes nucleophilic aromatic substitution (SNAr) with sodium methanethiolate (NaSMe).
Procedure :
- 5-Bromo-4-methyl-6-phenylpyridine-3-carbonitrile (1 mmol) is dissolved in DMF.
- NaSMe (1.5 mmol) is added, and the mixture is heated at 120°C for 12 hours.
- The product is purified via column chromatography (hexane/EtOAc, 4:1).
Key Considerations :
- Leaving Group Reactivity : Bromine at position 5 ensures regioselective substitution due to the electron-withdrawing effect of the nitrile group.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state, improving yields (up to 78%).
Reaction Optimization and Mechanistic Studies
Role of Base Catalysts
Bases such as KOH and piperidine facilitate deprotonation steps critical for cyclization. In methanol, KOH promotes enolate formation from malononitrile, accelerating the conjugate addition.
Temperature and Time Dependence
- Multicomponent reactions achieve optimal yields at 80°C within 6–8 hours.
- Stepwise syntheses require longer durations (12–24 hours) due to intermediate isolation steps.
Table 2. Temperature vs. Yield in Cyclocondensation
| Method | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Multicomponent | 80 | 6 | 72 |
| Chalcone-mediated | 70 | 24 | 68 |
| Thiolation | 120 | 12 | 78 |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
While no crystal structure of the target compound is reported, analogous pyridines exhibit dihedral angles of 56.7° between aromatic rings, suggesting similar planarity deviations.
Applications and Derivatives
Biological Activity
Derivatives of This compound show promise as COX-2 inhibitors , with IC₅₀ values comparable to celecoxib. The methylsulfanyl group enhances hydrophobic interactions with enzyme active sites.
Materials Science
The nitrile and sulfur functionalities enable coordination to metal centers, making the compound a candidate for luminescent materials and catalysts .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(methylsulfanyl)-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Their Impact
Table 1: Key Structural Differences and Properties
Key Observations :
Position 2 Modifications: Methylsulfanyl (SCH₃): Enhances lipophilicity and moderate steric hindrance compared to ethoxy (OEt, polar) or piperazine (basic, bulky) groups.
Position 6 Variations :
- Phenyl vs. Thiophene : Phenyl groups favor hydrophobic interactions, while thiophene introduces conjugated π-systems for electronic applications .
Crystallographic Behavior: Ethoxy-substituted analogues (e.g., 2-Ethoxy-4-(4-methylphenyl)-6-phenylpyridine-3-carbonitrile) exhibit monoclinic crystal packing with C–H···N interactions, suggesting nitrile-driven intermolecular bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
